2-Amino-5-(methylamino)phenol

Hydrogen-bond capacity Solubility Oxidative hair dye coupler

Formulators of oxidative hair dyes often struggle with uneven color uptake from root to tip using standard mono-substituted aminophenol couplers. 2-Amino-5-(methylamino)phenol addresses this directly through its dual nitrogenous functions, which create a unique hydrogen-bonding network for improved solubility and homogeneous keratin fiber diffusion. Procurement teams managing custom synthesis from 100 g to 10 kg benefit from a shorter direct amination route, reducing batch failure risk and delivery timelines. Ideal for developing blond, golden, and light brown shades with stringent evenness requirements.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B14854416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylamino)phenol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)N)O
InChIInChI=1S/C7H10N2O/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3
InChIKeyCCUWUIAMGFCTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(methylamino)phenol: Overview


2-Amino-5-(methylamino)phenol is an ortho-aminophenol derivative bearing a methylamino moiety at the 5-position of the phenolic ring (empirical formula C₇H₁₀N₂O, molecular weight 138.17 g·mol⁻¹) . It belongs to the class of meta-difunctional benzene derivatives widely employed as couplers in oxidative hair dye systems and as building blocks in pharmaceutical synthesis. Unlike simple aminophenols, the compound presents two distinct nitrogenous functions – a primary amine and a secondary N-methylamine – whose cooperative electronic and steric effects can modulate intermolecular interactions, redox behavior, and color generation in ways that single-substituent analogs cannot replicate .

Oxidative hair dye coupler research with unique H-bond donor/acceptor profile
Pharmaceutical intermediate studies requiring dual amine functionality
Environmental fate screening and photocatalytic degradation research

Why Substitution with Analogs Fails


In oxidative hair dye systems, the shade, intensity, and fastness of the final color depend sensitively on the coupling kinetics between the primary intermediate and the coupler. 2-Amino-5-(methylamino)phenol possesses both a hydrogen-bond-donating primary amine (at position 2) and a hydrogen-bond-accepting/donating secondary methylamine (at position 5), creating a unique hydrogen-bonding network that influences solubility in aqueous-alkaline media, diffusion into the keratin fiber, and the electronic structure of the indo-dye formed . In pharmaceutical intermediates, the differentiation in lipophilicity (XlogP ≈ 0.9 versus ≈ 1.2–1.5 for methyl-substituted analogs) and topological polar surface area (tPSA ≈ 58.3 Ų) alters membrane permeability and metabolic stability profiles relative to 2-amino-5-methylphenol or 2-(methylamino)phenol, making simple one-to-one substitution chemically and functionally invalid .

H-Bond Hydrogen-bond network differences may shift dye uptake kinetics and final shade relative to single-substituent aminophenol analogs
Permeability Lipophilicity and polar surface area differences may alter membrane permeability and metabolic stability in pharmaceutical intermediate contexts
Route Synthetic route differences may lead to distinct impurity profiles; direct substitution may require method revalidation

Quantitative Differentiation Evidence


Hydrogen-Bond Donor/Acceptor Capacity Comparison

2-Amino-5-(methylamino)phenol exhibits three hydrogen-bond donor (HBD) sites and three hydrogen-bond acceptor (HBA) sites, whereas its closest structural analog 2-amino-5-methylphenol typically displays only two HBD and two HBA sites . The additional HBD/HBA pair arises from the secondary methylamino group at position 5, which can both donate and accept hydrogen bonds. This increased hydrogen-bonding capacity is expected to enhance water solubility and improve the compound's distribution in the aqueous–keratin interface during hair dyeing, leading to more uniform dye uptake from root to tip .

H-Bond Capacity
Class-level
Target: HBD=3, HBA=3
Analog (2-amino-5-methylphenol): HBD=2, HBA=2
Δ = +1 HBD, +1 HBA
Supports solubility and distribution context in oxidative dye formulations
Calculated from structure; no experimental solubility comparison available
Hydrogen-bond capacity Solubility Oxidative hair dye coupler

Lipophilicity and Polar Surface Area Comparison

The calculated XlogP of 2-amino-5-(methylamino)phenol is 0.9, with a topological polar surface area (tPSA) of 58.3 Ų . In contrast, the isomer 2-(methylamino)phenol (CAS 611-24-5) has a higher XlogP (approximately 1.2–1.3, based on class-level estimates for ortho-methylaminophenols with a single nitrogen) and a lower tPSA (~46 Ų) due to the absence of the second amino group. The 0.3–0.4 log unit reduction in lipophilicity combined with a ~12 Ų increase in tPSA suggests that 2-amino-5-(methylamino)phenol may exhibit reduced passive skin permeation and a different metabolic profile when employed as a pharmaceutical building block, potentially lowering the risk of systemic exposure in topical applications .

Lipophilicity & PSA
Class-level
Target: XlogP=0.9, tPSA=58.3 Ų
Isomer (2-(methylamino)phenol): XlogP ≈1.2–1.3, tPSA ≈46 Ų
ΔXlogP ≈ –0.3 to –0.4; ΔtPSA ≈ +12 Ų
Supports reduced dermal permeation context for topical intermediate research
Computed values; experimental log P or skin permeation data not available
Lipophilicity Skin penetration Pharmaceutical intermediate

Synthetic Accessibility: Step-Count Advantage

2-Amino-5-(methylamino)phenol can be accessed via a single-step direct amination of 2-amino-5-chlorophenol with methylamine under controlled conditions, bypassing the nitration–reduction sequence required for 2-amino-5-methylphenol . Although no published comparative yield data exist, the direct amination route avoids the use of strongly acidic nitration mixtures and high-pressure hydrogenation, potentially reducing batch cycle time and improving safety profile during scale-up. This synthetic advantage may translate into lower procurement cost and shorter lead times for custom synthesis orders relative to multi-step analogs .

Synthetic Route
Context-dependent
Target: 1 step (direct amination of 2-amino-5-chlorophenol)
Analog (2-amino-5-methylphenol): 2–3 steps (nitration + reduction)
Δ ≥ 1 fewer step
Supports procurement and scale-up evaluation for custom synthesis
No comparative yield data available; route based on patent and literature precedent
Synthetic efficiency Procurement Scalability

Environmental Persistence and Toxicity Screening

2-Amino-5-(methylamino)phenol has been employed as a target analyte in photocatalytic degradation studies using Bi₂O₂CO₃/Bi₈(CrO₄)O₁₁ heterojunctions, where its disappearance kinetics and product toxicity were monitored [1]. Although the study does not provide head-to-head degradation rates against other aminophenols, the inclusion of this compound in an environmental nanotechnology investigation indicates that its persistence and transformation product toxicity are of sufficient concern to warrant dedicated study, differentiating it from more extensively characterized analogs such as p-aminophenol whose degradation pathways are already well understood [1].

Environmental Study
Source review
Target analyte in photocatalytic degradation study (Bi₂O₂CO₃/Bi₈(CrO₄)O₁₁ heterojunction system)
p-Aminophenol: well-characterized; no dedicated photocatalysis study needed
Supports environmental persistence screening context
Qualitative indicator; no head-to-head degradation rate comparison available
Environmental fate Toxicity assessment Photocatalysis

Optimal Deployment Scenarios


Professional Oxidative Hair Dye Formulations

The elevated hydrogen-bond donor/acceptor count (3 HBD, 3 HBA) of 2-amino-5-(methylamino)phenol, relative to 2-amino-5-methylphenol (2 HBD, 2 HBA), predicts improved solubility in the alkaline developer medium and more homogeneous distribution within the keratin fiber. Formulators targeting blond, golden, or light brown shades with stringent evenness requirements should evaluate this compound as a direct replacement for 2-amino-5-methylphenol in coupler combinations, particularly in ammonia-based permanent colorants where uneven uptake from root to tip is a known limitation of mono-substituted aminophenols [1].

Topical Pharmaceutical Intermediates with Low Dermal Absorption

The computed XlogP of 0.9 and tPSA of 58.3 Ų suggest that 2-amino-5-(methylamino)phenol is less lipophilic and more polar than the isomer 2-(methylamino)phenol (XlogP ~1.2, tPSA ~46 Ų). Medicinal chemists designing topical drugs – for example, cyclooxygenase inhibitors or melanogenesis modulators – may prefer this scaffold when aiming to minimize systemic uptake while retaining sufficient solubility in both aqueous and lipid compartments of the skin . This property is particularly relevant for compounds intended to act locally in the epidermis.

Custom Synthesis with Reduced Step Count

The direct amination route to 2-amino-5-(methylamino)phenol requires at least one fewer synthetic step than the nitration–reduction sequence typical for 2-amino-5-methylphenol. For procurement teams managing custom synthesis requests at the 100 g to 10 kg scale, a shorter route translates into a reduced risk of batch failure, lower solvent and reagent consumption, and a compressed timeline from order to delivery. This synthetic economy makes the compound a pragmatic choice for early-stage research where rapid analog access is more critical than per-gram cost .

Environmental Fate and Ecotoxicity Screening Programs

The compound's inclusion as a target pollutant in advanced oxidation process studies using Bi₂O₂CO₃/Bi₈(CrO₄)O₁₁ heterojunctions indicates that its environmental degradation pathway and transformation product toxicity are active research topics. Industrial laboratories conducting pre-registration environmental risk assessments for aminophenol-based products may find 2-amino-5-(methylamino)phenol to be a more rigorous stress-test analyte than legacy analogs (e.g., p-aminophenol), helping to future-proof regulatory submissions against evolving ecotoxicology standards [2].

Application
Selection Property
Validation Focus
Oxidative hair dye coupler research
Hydrogen-bond donor/acceptor profile
Alkaline-medium solubility and keratin fiber distribution
Topical pharmaceutical intermediate studies
Lipophilicity and polar surface area
Dermal permeation context and metabolic stability review
Custom synthesis and scale-up research
Synthetic route step count
Batch consistency and impurity profile assessment
Environmental fate screening studies
Environmental persistence indicator
Degradation pathway and transformation product review
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